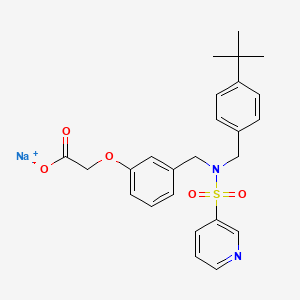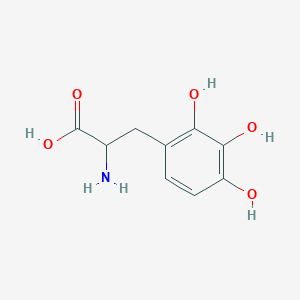
2-Amino-3-(2,3,4-trihydroxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(2,3,4-trihydroxyphenyl)propanoic acid is a tyrosine derivative.
Wissenschaftliche Forschungsanwendungen
Modification and Applications in Hydrogels
The compound has been used in the modification of hydrogels, specifically poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels . Through condensation reaction with various aliphatic and aromatic amines, such as 2-amino-3-(4-hydroxyphenyl) propanoic acid, the hydrogels demonstrate increased swelling and thermal stability. These modified hydrogels exhibit promising antibacterial and antifungal activities, positioning them as candidates for medical applications (Aly & El-Mohdy, 2015).
Role in Synthesis of Racemic Compounds
The compound also plays a role in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, particularly those with furan or thiophene nuclei. The synthesis process involves the reduction of certain propanoic acids, with the resulting compounds demonstrating potential in various applications, including medicinal chemistry (Kitagawa et al., 2004; Kitagawa et al., 2005).
Applications in Polymer Science
In the field of polymer science, the compound and its derivatives, like phloretic acid, are utilized to enhance the reactivity of molecules towards benzoxazine ring formation. This application is crucial in developing materials with tailored thermal and thermo-mechanical properties for a wide range of applications, offering a sustainable alternative to traditional phenol-based approaches (Trejo-Machin et al., 2017).
Role in Platinum Complex Synthesis
The compound is used as a scaffold in the synthesis of new platinum complexes, where it binds RNA biomedical targets. These complexes, through their dual action of the metal centre and the amino acid moiety, demonstrate moderate cytotoxic activity on cancer cells and a marked ability to bind DNA sequences, showing potential in cancer treatment (Riccardi et al., 2019).
Eigenschaften
Molekularformel |
C9H11NO5 |
|---|---|
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
2-amino-3-(2,3,4-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)3-4-1-2-6(11)8(13)7(4)12/h1-2,5,11-13H,3,10H2,(H,14,15) |
InChI-Schlüssel |
BGSYRIVPYDXRDL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)O)O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,3'S,4'R,5'S)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260793.png)
![N-[4-(Trifluoromethyl)phenyl]glycine](/img/structure/B1260794.png)
![(3E,7aS,12aR)-6-hydroxy-3-(1H-imidazol-4-ylmethylidene)-12-methoxy-7a-(2-methylbut-3-en-2-yl)-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione](/img/structure/B1260797.png)

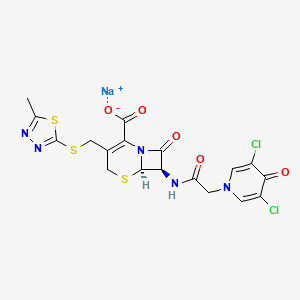
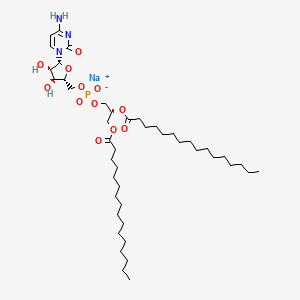
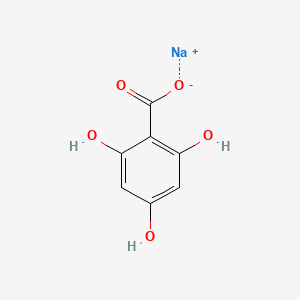

![3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1260807.png)
![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B1260813.png)

